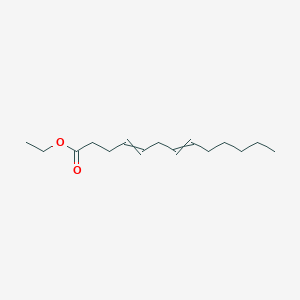
Ethyl trideca-4,7-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl trideca-4,7-dienoate is an organic compound with the molecular formula C15H26O2 It is characterized by the presence of a conjugated diene system, which consists of two double bonds separated by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl trideca-4,7-dienoate can be synthesized through various methods, including Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoisomeric purity, achieving ≥98% selectivity. Other methods, such as Heck alkenylation and Horner-Wadsworth-Emmons olefination, have also been employed, but they often lack the high stereoselectivity required .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using Pd-catalyzed cross-coupling reactions. The use of promoter bases like CsF or nBu4NF has been found to enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl trideca-4,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated compounds.
Substitution: The diene system allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst for hydrogenation.
Substitution reagents: Such as halogens (e.g., Br2) for halogenation reactions.
Major Products
The major products formed from these reactions include epoxides, saturated esters, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl trideca-4,7-dienoate has several scientific research applications, including:
Chemistry: Used as a model compound for studying conjugated diene systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl trideca-4,7-dienoate involves its interaction with molecular targets through its conjugated diene system. This system allows the compound to participate in various chemical reactions, including electrophilic addition and radical reactions. The specific molecular targets and pathways involved depend on the context of its application, such as its interaction with enzymes or other biological molecules .
Comparison with Similar Compounds
Ethyl trideca-4,7-dienoate can be compared with other similar compounds, such as:
Ethyl undeca-2,4-dienoate: Another conjugated diene ester with a shorter carbon chain.
Ethyl trideca-2,4,6-trienoate: A trienoic ester with an additional double bond, offering different reactivity and properties.
The uniqueness of this compound lies in its specific conjugated diene system and the resulting chemical and biological properties, which distinguish it from other similar compounds.
Properties
CAS No. |
68236-05-5 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
ethyl trideca-4,7-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h8-9,11-12H,3-7,10,13-14H2,1-2H3 |
InChI Key |
HQXZCXKBNWBGFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



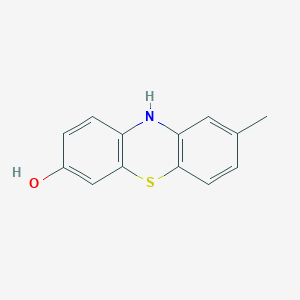
![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)

![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)
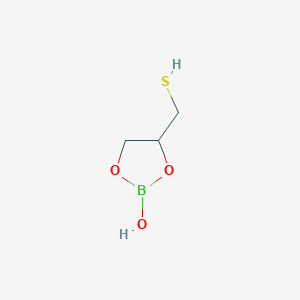
![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)
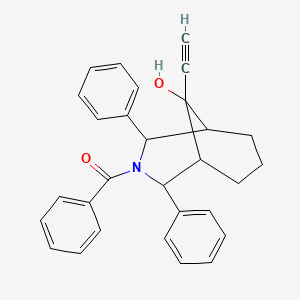
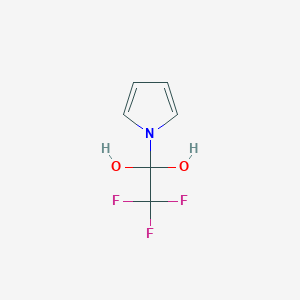
![N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14471847.png)
![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)
